molecular formula C25H22N6O3 B611380 Tirabrutinib CAS No. 1351636-18-4

Tirabrutinib

カタログ番号 B611380
CAS番号: 1351636-18-4
分子量: 454.49
InChIキー: SEJLPXCPMNSRAM-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .


Synthesis Analysis

Tirabrutinib is synthesized using 4-phenoxyaniline as a raw material by chemical reaction in the presence of a phase transfer catalyst (TBAB) .


Molecular Structure Analysis

Tirabrutinib is an orally administered, small molecule, Bruton’s tyrosine kinase (BTK) inhibitor . It irreversibly and covalently binds to BTK in B cells .


Chemical Reactions Analysis

Tirabrutinib exerts an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in ABC-DLBCL . It also inhibits the cell growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation .


Physical And Chemical Properties Analysis

The safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib, a second-generation, highly selective oral Bruton’s tyrosine kinase inhibitor, were evaluated for relapsed/refractory primary central nervous system lymphoma .

科学的研究の応用

Application in Neuro-Oncology

Tirabrutinib has been used in the field of neuro-oncology, specifically for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) .

Method of Application

Patients with relapsed/refractory PCNSL were given tirabrutinib 320 and 480 mg once daily in phase I to evaluate dose-limiting toxicity (DLT) within 28 days using a 3 + 3 dose escalation design and with 480 mg under fasted conditions in phase II .

Results

Forty-four patients were enrolled; 20, 7, and 17 received tirabrutinib at 320, 480, and 480 mg under fasted conditions, respectively. No DLTs were observed, and the maximum tolerated dose was not reached at 480 mg . The overall response rate (ORR) was assessed at 64%: 60% with 5 complete responses (CR)/unconfirmed complete responses (CRu) at 320 mg, 100% with 4 CR/CRu at 480 mg, and 53% with 6 CR/CRu at 480 mg under fasted conditions .

Application in Hematology

Tirabrutinib has also been used in the field of hematology, specifically for the treatment of recurrent or refractory PCNSL in Japanese patients .

Method of Application

A prospective, noninterventional, multicenter, observational study was conducted to evaluate adverse drug reactions (ADRs) and the overall response rate (ORR) of tirabrutinib against recurrent or refractory PCNSL in Japan .

Results

Data from 140 patients who received tirabrutinib treatment were analyzed for safety, and data from 127 of those patients were analyzed for effectiveness . The ORR was evaluated according to the criteria of the International PCNSL Collaborative Group (IPCG) .

Application in Hematological Malignancies

Tirabrutinib has been used in the treatment of various hematological malignancies .

Method of Application

Tirabrutinib is one of the small molecule inhibitors that have shown remarkable efficacy and have been approved to treat different types of hematological cancers .

Results

The first-in-class agent, ibrutinib, has created a new era of chemotherapy-free treatment of B cell malignancies . To reduce the off-target effects and overcome the acquired resistance of ibrutinib, significant efforts have been made in developing highly selective second- and third-generation BTK inhibitors and various combination approaches .

Application in Inflammatory Diseases

Tirabrutinib has also been used in the treatment of inflammatory diseases .

Method of Application

Over the past few years, BTK inhibitors have been repurposed for the treatment of inflammatory diseases . Promising data have been obtained from preclinical and early-phase clinical studies .

Results

BTK inhibitors may reduce inflammation and autoantibody production . The BTK inhibitor evobrutinib was first used for active relapsing–remitting multiple sclerosis in 2019 with positive results .

Application in Chronic Lymphocytic Leukemia (CLL)

Tirabrutinib has been used in the treatment of relapsed or refractory CLL .

Method of Application

A multicentre, phase 1 dose-escalation study was conducted in 90 patients with relapsed or refractory CLL .

Results

The clinical benefit of tirabrutinib monotherapy was demonstrated in this study .

Application in Combination Therapies

Tirabrutinib has been studied in combination with spleen tyrosine kinase (SYK) and phosphoinositol 3-kinase (PI3K) inhibitors .

Method of Application

The combination of tirabrutinib with SYK and PI3K inhibitors was studied in a clinical setting .

Results

While the specific results of this study are not detailed in the source, the combination of these inhibitors is a promising area of research .

Safety And Hazards

Common grade ≥3 adverse events (AEs) were neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each). One patient with 480 mg q.d. had grade 5 AEs (pneumocystis jirovecii pneumonia and interstitial lung disease) .

将来の方向性

Future research directions for BTKis should include head-to-head studies aiming to determine the best agents in each disease type and for certain types of patients, as well as further effort to overcome known obstacles such as toxicity and acquired resistance .

特性

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLPXCPMNSRAM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tirabrutinib

CAS RN

1351636-18-4
Record name Tirabrutinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirabrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirabrutinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
919
Citations
S Dhillon - Drugs, 2020 - Springer
… tirabrutinib was approved in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma. Tirabrutinib … tirabrutinib leading to the first approval of tirabrutinib …
Number of citations: 65 link.springer.com
Y Narita, M Nagane, K Mishima, Y Terui… - Neuro …, 2021 - academic.oup.com
… Overall, 20 patients were treated with tirabrutinib 320 mg and 24 patients with tirabrutinib 480 mg, including 17 patients under fasted conditions. The median follow-up period was 9.1 …
Number of citations: 121 academic.oup.com
SA Rule, G Cartron, C Fegan, F Morschhauser, L Han… - Leukemia, 2020 - nature.com
… Grade 3 gastrointestinal hemorrhage observed in 1 tirabrutinib-treated patient (present study… treated with tirabrutinib), headache was a less frequent AE in our study of tirabrutinib (two …
Number of citations: 21 www.nature.com
R Kozaki, M Vogler, HS Walter, S Jayne, D Dinsdale… - Cancers, 2018 - mdpi.com
… We identified DLBCL lines sensitive to tirabrutinib and established a model of acquired resistance to tirabrutinib. The effectiveness of tirabrutinib combined with small molecules in six …
Number of citations: 33 www.mdpi.com
W Munakata, N Sekiguchi, R Shinya, K Suzuki… - Blood, 2019 - Elsevier
… phase 2 study of tirabrutinib in patients with treatment-naïve (… phase 2 study of tirabrutinib in patients with treatment-naÃve (… function were treated with tirabrutinib 480 mg once daily. The …
Number of citations: 17 www.sciencedirect.com
AV Danilov, C Herbaux, HS Walter, P Hillmen… - Clinical Cancer …, 2020 - AACR
… Thus, consistent with previous evaluation of tirabrutinib as monotherapy, in this study tirabrutinib given as monotherapy as well as in combination with idelalisib or entospletinib appears …
Number of citations: 55 aacrjournals.org
N Sekiguchi, S Rai, W Munakata, K Suzuki… - Cancer …, 2020 - Wiley Online Library
Tirabrutinib is a second‐generation Bruton’s tyrosine kinase inhibitor with greater selectivity than ibrutinib. Here, we conducted a multicenter, phase II study of tirabrutinib in patients with …
Number of citations: 66 onlinelibrary.wiley.com
A Liclican, L Serafini, W Xing, G Czerwieniec… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… of the mechanism of action for tirabrutinib, a selective, once … The acyl alkyne reactive group of tirabrutinib was designed to … for their inactivation by tirabrutinib, ibrutinib, acalabrutinib, …
Number of citations: 66 www.sciencedirect.com
W Munakata, K Tobinai - Drugs of Today (Barcelona, Spain: 1998), 2021 - europepmc.org
… Tirabrutinib hydrochloride (tirabrutinib) is a potent, highly selective, irreversible oral inhibitor of BTK. Tirabrutinib … of the preclinical and clinical activity of tirabrutinib, a drug approved in …
Number of citations: 8 europepmc.org
W Munakata, K Ando, K Hatake, N Fukuhara… - Cancer …, 2019 - Wiley Online Library
We evaluated the safety, efficacy, pharmacokinetics, pharmacodynamics and predictive biomarkers of tirabrutinib, a second‐generation, enhanced‐selectivity Bruton's tyrosine kinase …
Number of citations: 48 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。